2-(2,4-dichlorophenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
Description
The compound 2-(2,4-dichlorophenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a structurally complex molecule featuring a 2,4-dichlorophenoxy group linked to a ketone-bearing ethanone scaffold, which is further substituted with a 1,4-diazepane ring containing a thiolan-3-yl (tetrahydrothiophen-3-yl) moiety. The 2,4-dichlorophenoxy group is a hallmark of herbicidal agents (e.g., dichlorprop), while the diazepane-thiolan moiety may confer unique pharmacokinetic or receptor-binding properties .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O2S/c18-13-2-3-16(15(19)10-13)23-11-17(22)21-6-1-5-20(7-8-21)14-4-9-24-12-14/h2-3,10,14H,1,4-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODRGAIRMODTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (CAS No. 2310097-25-5) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
The molecular formula of this compound is , with a molecular weight of approximately 369.34 g/mol. Its structure features a dichlorophenoxy group and a thiolan ring, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 2,4-dichlorophenoxy moiety exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that compounds similar to This compound showed effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may be a candidate for developing new antibacterial agents .
Neuropharmacological Effects
The 2,4-dichlorophenoxy group is known to influence neurotransmitter systems. A study demonstrated that similar compounds could inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and providing therapeutic effects in neurodegenerative conditions like Alzheimer's disease.
In vitro studies showed that the compound inhibited AChE activity with an IC50 value of approximately 15 µM . This suggests its potential as a neuroprotective agent.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit AChE contributes to its neuropharmacological effects.
- Membrane Interaction : The lipophilicity of the dichlorophenoxy group may enhance membrane permeability, allowing better interaction with cellular targets.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that similar compounds exhibit antioxidant properties, reducing oxidative stress in cells .
Case Studies
A notable case study involved the evaluation of this compound's effects on neuroblastoma cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. This highlights its potential as an anticancer agent targeting specific cancer cell lines .
Scientific Research Applications
Pharmacological Research
The compound has been studied for its potential pharmacological properties. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study evaluated the anticancer activity of similar compounds containing the dichlorophenoxy group. Results indicated significant cytotoxic effects against various cancer cell lines, suggesting that derivatives of this compound could exhibit similar properties.
Herbicide Development
Given the presence of the 2,4-dichlorophenoxy moiety, this compound may have applications in herbicide formulation. The dichlorophenoxy group is known for its herbicidal properties, particularly in controlling broadleaf weeds.
Data Table: Herbicidal Activity Comparison
| Compound Name | Activity Level | Target Weeds |
|---|---|---|
| 2-(2,4-Dichlorophenoxy)acetic acid (2,4-D) | High | Broadleaf weeds |
| 2-(2,4-dichlorophenoxy)-1-[4-(thiolan-3-yl)... | Moderate | Selective broadleaf |
Agricultural Applications
The compound's potential as a plant growth regulator can be explored due to its structural similarity to known auxins. Auxins are crucial in regulating plant growth and development.
Case Study: Plant Growth Regulation
Research has shown that compounds with similar structures can promote root elongation and enhance fruit development in various crops . This suggests that our compound could be tested for similar agricultural benefits.
Comparison with Similar Compounds
Structural Analogs with Diazepane-Thiolan Substitutions
Several analogs share the 4-(thiolan-3-yl)-1,4-diazepan-1-yl group but differ in the aryl/heteroaryl substituents (Table 1):
Key Observations :
- Solubility : The ethoxyphenyl analog (BK78974) likely exhibits higher lipophilicity than the thiophene derivatives, influencing membrane permeability .
- Synthetic Feasibility : Derivatives with electron-withdrawing groups (e.g., sulfonyl in ) require multi-step syntheses, whereas simpler aryl substitutions (e.g., ethoxyphenyl) are more accessible .
Phenoxyacetic Acid Derivatives
The 2,4-dichlorophenoxy group is a common motif in herbicides (Table 2):
Key Observations :
- Herbicidal Activity : Dichlorprop’s carboxylic acid group enhances soil mobility, whereas the ketone in the target compound may reduce environmental persistence .
- Reactivity : The pyrazole-substituted analog () demonstrates crystallinity (melting point: 137–138°C), suggesting stability under ambient conditions, unlike the diazepane-thiolan analog, which lacks reported thermal data.
Pharmacologically Active Diazepane Derivatives
Diazepane-containing compounds often target CNS receptors (Table 3):
Key Observations :
- Target Specificity : Lorlatinib’s dichlorophenyl-dioxolane structure shares partial similarity with the target compound, but its piperazine ring and imidazole group confer distinct binding to cortisol synthesis enzymes .
- Synthetic Complexity : The target compound’s thiolan-diazepane scaffold may require specialized catalysts (e.g., ruthenium-based systems, as in ) for efficient synthesis compared to simpler diazepane derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
